Thulium bromide
Description
Overview of Lanthanide Bromide Chemistry in Academic Contexts
Lanthanide bromides are a class of compounds that have been extensively studied due to the unique properties of the lanthanide elements. ontosight.ai In academic research, these compounds are crucial for understanding the fundamental principles of inorganic chemistry, particularly the coordination chemistry of f-block elements. tandfonline.comacs.org The study of lanthanide bromides provides insights into the electronic structure, bonding, and spectroscopic and magnetic properties that arise from the partially filled 4f orbitals of the lanthanide ions. acs.orgmdpi.com Research in this area often involves the synthesis of new lanthanide bromide complexes and their characterization using various analytical techniques. researchgate.net These studies contribute to a deeper understanding of the periodic trends and the specific behaviors of individual lanthanide elements. mdpi.com
Significance of Thulium within the Lanthanide Series for Fundamental Chemical Research
Thulium (Tm) holds a unique position in the lanthanide series as the second-least abundant of the rare earth elements. wikipedia.orgebsco.com Its rarity and specific electronic configuration ([Xe] 4f¹³ 6s²) make it a valuable subject for fundamental chemical research. samaterials.com The nearly filled 4f shell of thulium leads to interesting magnetic and luminescent properties, which are of great interest to scientists. stanfordmaterials.com Research on thulium and its compounds, including thulium bromide, helps to elucidate the effects of the lanthanide contraction and the influence of the 4f electrons on chemical bonding and reactivity. mdpi.com Furthermore, the stable +3 oxidation state of thulium is typical for lanthanides, but the potential for a +2 state adds another layer of complexity and research interest. wikipedia.org
Evolution of Research Perspectives on this compound Compounds
The investigation of thulium compounds has a rich history, beginning with the isolation of thulium oxide in 1879. rsc.orgscienceinfo.com Early research focused on the fundamental properties and purification of thulium and its salts. A significant milestone was the determination of thulium's precise atomic weight through the extensive recrystallization of thulium bromate. rsc.orgscienceinfo.com Over time, the focus of research has shifted towards the synthesis and characterization of specific thulium compounds like this compound. wikiwand.comwikipedia.org Modern research employs advanced analytical techniques to study the structural, spectroscopic, and magnetic properties of these compounds in detail. optica.orgchalcogen.ro The development of new synthetic methods has also allowed for the creation of novel this compound-based materials with potential applications in various technological fields. wikipedia.orgottokemi.com
Scope and Objectives of Current this compound Research Endeavors
Contemporary research on this compound is multifaceted. One major area of investigation is its application in materials science. samaterials.com Scientists are exploring its use in the development of advanced materials such as scintillators for medical imaging and radiation detection when doped into other crystals. ontosight.ai Another significant research direction is its potential use in catalysis and magnetism. samaterials.comdataintelo.com Furthermore, this compound is being studied for its role in creating mercury-free discharge lamps. wikipedia.orgottokemi.com The fundamental properties of both thulium(III) bromide (TmBr₃) and thulium(II) bromide (TmBr₂) continue to be a subject of academic inquiry, with studies focusing on their synthesis, crystal structures, and spectroscopic characteristics. wikiwand.comwikipedia.orgresearchgate.netrsc.org
This compound Properties
Thulium exists in two primary bromide forms: thulium(III) bromide and thulium(II) bromide.
Thulium(III) Bromide (TmBr₃) is a white, crystalline solid that is soluble in water. wikipedia.orgprochemonline.com It is a hygroscopic compound, meaning it readily absorbs moisture from the air. wikipedia.org
Thulium(II) Bromide (TmBr₂) is a dark green, solid inorganic compound. wikiwand.comwikipedia.org It is known to be reactive and must be stored in an inert atmosphere to prevent degradation. wikiwand.comwikipedia.org
Below are interactive data tables summarizing some of the key properties of these two compounds.
Table 1: Properties of Thulium(III) Bromide (TmBr₃)
| Property | Value |
| Chemical Formula | TmBr₃ wikipedia.org |
| Molar Mass | 408.65 g/mol wikipedia.org |
| Appearance | White crystalline solid wikipedia.org |
| Melting Point | 952 °C (1746 °F; 1225 K) wikipedia.org |
| Boiling Point | 1440 °C (2620 °F; 1710 K) wikipedia.org |
| Solubility in water | Soluble wikipedia.org |
| CAS Number | 14456-51-0 wikipedia.org |
Table 2: Properties of Thulium(II) Bromide (TmBr₂)
| Property | Value |
| Chemical Formula | TmBr₂ wikiwand.com |
| Molar Mass | 328.74 g/mol wikiwand.com |
| Appearance | Dark green solid wikiwand.com |
| Melting Point | 619 °C wikiwand.com |
| Crystal Structure | SrI₂ type wikiwand.com |
| CAS Number | 64171-97-7 wikiwand.com |
Structure
2D Structure
Properties
CAS No. |
14456-51-0 |
|---|---|
Molecular Formula |
Br3Tm |
Molecular Weight |
408.65 g/mol |
IUPAC Name |
tribromothulium |
InChI |
InChI=1S/3BrH.Tm/h3*1H;/q;;;+3/p-3 |
InChI Key |
HQSWGSFQSCMHFQ-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tm+3] |
Canonical SMILES |
Br[Tm](Br)Br |
Other CAS No. |
14456-51-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies of Thulium Bromide Compounds
Anhydrous Thulium(III) Bromide (TmBr₃) Synthesis Routes
Anhydrous thulium(III) bromide is a key precursor in various chemical syntheses. samaterials.com Its preparation can be achieved through several methods, each with distinct advantages and reaction conditions.
Direct reaction of thulium metal with elemental bromine is a fundamental route for the synthesis of thulium(III) bromide. This method, while straightforward, often requires elevated temperatures to facilitate the reaction between the solid metal and gaseous or liquid bromine. nih.govwikipedia.org The general reaction is as follows:
2 Tm(s) + 3 Br₂(g) → 2 TmBr₃(s)
To ensure the formation of the anhydrous product, the reaction is typically carried out under moisture-free conditions, often in a sealed tube or under a stream of inert gas. High-temperature reaction of thulium powders with dry hydrogen bromide gas is also an established method for preparing solvent-free rare earth bromides. nih.govacs.org
Various brominating agents can be employed to convert thulium-containing starting materials, such as thulium oxide, into thulium(III) bromide. These agents offer alternative reaction pathways that can be advantageous in terms of safety and reactivity.
Tm₂O₃(s) + 6 NH₄Br(s) → 2 TmBr₃(s) + 6 NH₃(g) + 3 H₂O(g) core.ac.uk
Other potential brominating agents include carbon tetrabromide (CBr₄), which can react with thulium oxide at high temperatures. wikipedia.org The choice of brominating agent depends on the desired reaction conditions and the nature of the thulium precursor.
| Brominating Agent | Reactant | General Reaction |
| Elemental Bromine (Br₂) | Thulium Metal (Tm) | 2 Tm + 3 Br₂ → 2 TmBr₃ |
| Hydrogen Bromide (HBr) | Thulium Metal (Tm) | 2 Tm + 6 HBr → 2 TmBr₃ + 3 H₂ |
| Ammonium Bromide (NH₄Br) | Thulium Oxide (Tm₂O₃) | Tm₂O₃ + 6 NH₄Br → 2 TmBr₃ + 6 NH₃ + 3 H₂O |
| Carbon Tetrabromide (CBr₄) | Thulium Oxide (Tm₂O₃) | 2 Tm₂O₃ + 3 CBr₄ → 4 TmBr₃ + 3 CO₂ |
The synthesis of thulium(III) bromide often utilizes various thulium-containing precursors. Thulium(III) chloride (TmCl₃) can serve as a starting material, undergoing halogen exchange with a bromide source. wikipedia.org For instance, reaction with excess boron tribromide (BBr₃) can yield thulium(III) bromide. wikipedia.org
Another precursor-based approach involves the reaction of thulium oxide or carbonate with hydrobromic acid to form hydrated thulium bromide, which is subsequently dehydrated. samaterials.com This dehydration step is critical and must be carefully controlled to prevent the formation of oxybromides.
| Precursor | Reagent | Description |
| Thulium(III) chloride (TmCl₃) | Boron tribromide (BBr₃) | Halogen exchange reaction. wikipedia.org |
| Thulium oxide (Tm₂O₃) | Hydrobromic acid (HBr) | Forms hydrated this compound, requires subsequent dehydration. samaterials.com |
| Thulium carbonate (Tm₂(CO₃)₃) | Hydrobromic acid (HBr) | Similar to the oxide route, forms the hydrated bromide. samaterials.com |
A sustainable and efficient method for synthesizing rare earth halides, including this compound, involves a vacuum evaporation-assisted (VEA) reaction. nih.govrsc.org This technique allows for the synthesis from less expensive starting materials like thulium oxide or carbonate. nih.gov The process facilitates the separation of the desired halide product from byproducts. nih.govrsc.org In a typical setup, the reactants are heated in a flask under vacuum, and the volatile byproducts are collected in a condensing tube and cold trap, leaving the purified rare earth halide behind. nih.gov This method has been successfully used for the green synthesis of various rare earth halide solid-state electrolytes. nih.govrsc.org
Precursor-Based Synthesis Techniques for TmBr₃
Synthesis of Mixed-Valence Thulium Bromides
Mixed-valence compounds, which contain an element in multiple oxidation states, exhibit unique properties. stanford.edu The synthesis of mixed-valence ternary thulium bromides has been successfully demonstrated. researchgate.net
A specific example is the formation of compounds with the general formula A₅M₃X₁₂, such as Rb₅Tm₃Br₁₂. researchgate.net This compound was synthesized through the metallothermic reduction of thulium(III) bromide with an alkali metal (rubidium) in the presence of the corresponding alkali metal halide (rubidium bromide). researchgate.net The reaction is performed in sealed niobium containers to prevent oxidation and contamination at high temperatures. researchgate.net The resulting compound, Rb₅Tm₃Br₁₂, is a new ternary mixed-valence bromide of thulium. researchgate.net
Growth of Single Crystals of this compound
The production of high-purity single crystals is crucial for various scientific and technological applications, including optical and electronic devices. americanelements.comamericanelements.com this compound, particularly in its ultra-high purity form, is recognized as a material for crystal growth applications. americanelements.comnanochemazone.com
While specific methodologies for growing single crystals of pure this compound are not extensively detailed in the provided research, general crystal growth methods such as the Bridgman, Czochralski, and floating zone techniques are standard for producing high-purity single crystals of metallic and inorganic compounds. americanelements.com For related materials, such as thulium-doped crystals, the top-seeded-solution-growth (TSSG) slow-cooling method has been effectively used. aps.org The production of this compound crystals would necessitate high-purity starting materials and controlled atmospheric conditions to prevent hydration, as the compound is hygroscopic. funcmater.comwikipedia.org
Synthesis of Thulium-Containing Complex Bromides and Related Frameworks
Preparation of Alkali Metal Thulium Bromides
Thulium(III) bromide serves as a key reactant in the synthesis of more complex alkali metal thulium bromides. funcmater.comwikipedia.orgfishersci.cachemcd.com These reactions typically involve the combination of thulium tribromide with an alkali metal halide.
The synthesis of the mixed-valence compound Rb₅Tm₃Br₁₂ is a prime example, achieved through the reaction of TmBr₃ with rubidium metal and rubidium bromide. researchgate.net This method, known as metallothermic reduction in the presence of an alkali halide, is a viable route to produce ternary thulium bromides. researchgate.net The reactions are conducted using solid-state techniques, where the reactants are sealed in tantalum or niobium ampoules under an inert atmosphere and heated. researchgate.netnih.gov
Formation of Thulium(III)-Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. A robust thulium(III)-organic framework, designated NUC-108, has been synthesized using a solvothermal method. acs.org
The synthesis involves the self-assembly of thulium(III) ions (Tm³⁺) with the organic ligand 4,4′-(4-(4-carboxyphenyl)pyridine-2,6-diyl)diisophthalic acid (H₅CPPDDA). acs.orgacs.org This process yields the framework with the formula {[Tm₂(μ₂-OH)(CPPDDA)(H₂O)₂]·3DMF·2H₂O}n. acs.org Although the bromide ion is not a primary structural component of this specific framework, related research shows that bromide-containing organic linkers, such as N-(4-carboxybenzyl)-(3,5-dicarboxyl)pyridinium bromide, are used in the formation of other lanthanide-based MOFs. rsc.org Furthermore, the thulium-based framework NUC-108 has been shown to work in conjunction with tetrabutylammonium (B224687) bromide as an effective catalytic system for the cycloaddition of CO₂ with epoxides. acs.orgacs.org
| Framework | Metal Ion | Organic Ligand | Synthesis Method |
| NUC-108 | Tm³⁺ | H₅CPPDDA | Solvothermal |
Structural Characterization and Crystallography of Thulium Bromide Systems
Crystal Structure Determination of Thulium(III) Bromide
Thulium(III) bromide (TmBr₃) is a white, hygroscopic crystalline solid. wikipedia.org Systematic crystallographic studies of the lanthanide trihalides have established clear structural trends across the series. For the tribromides, the crystal structure is dependent on the ionic radius of the lanthanide cation. Thulium, being one of the smaller, heavier lanthanides, adopts a structure common to the tribromides from terbium (Tb) to lutetium (Lu).
Research findings indicate that Thulium(III) bromide crystallizes in a hexagonal/rhombohedral system with the space group R-3. idu.ac.id This structure is commonly referred to as the bismuth(III) iodide (BiI₃) or iron(III) chloride (FeCl₃) type structure. In this arrangement, the thulium(III) cations are octahedrally coordinated by six bromide anions. These [TmBr₆] octahedra share edges to form two-dimensional layers, which are then stacked along the c-axis. The interaction between these layers is governed by weak van der Waals forces.
Table 1: Crystallographic Data for Thulium(III) Bromide (BiI₃ Structure Type)
| Parameter | Value | Reference |
|---|---|---|
| Compound | Thulium(III) Bromide (TmBr₃) | wikipedia.orgidu.ac.id |
| Crystal System | Hexagonal (Rhombohedral setting) | idu.ac.id |
| Space Group | R-3 (No. 148) | idu.ac.id |
| Structure Type | BiI₃ | idu.ac.idwikipedia.org |
| Coordination | Tm³⁺: Octahedral (6-coordinate) | idu.ac.id |
| Appearance | White crystalline solid | wikipedia.orgwebelements.com |
| Melting Point | 952 - 954 °C | wikipedia.orgwebelements.com |
Crystal Structure Determination of Thulium(II) Bromide
Thulium(II) bromide (TmBr₂), a dark green solid, is part of the less common divalent lanthanide halide series. Its crystal structure has been identified as being isostructural with strontium iodide (SrI₂). researchgate.net The SrI₂-type structure is orthorhombic with the space group Pnma.
In this structural arrangement, the thulium(II) cation (Tm²⁺) is seven-coordinate. The coordination polyhedron can be described as a distorted capped trigonal prism. This structure is distinct from the more common fluorite or lead(II) chloride structures adopted by other alkaline earth and divalent lanthanide halides, highlighting a specific preference driven by the ionic radius and electronic configuration of Tm²⁺.
Table 2: Crystallographic Data for Thulium(II) Bromide (SrI₂ Structure Type)
| Parameter | Value (based on isostructural SrI₂) | Reference |
|---|---|---|
| Compound | Thulium(II) Bromide (TmBr₂) | researchgate.net |
| Crystal System | Orthorhombic | materialsproject.org |
| Space Group | Pnma (No. 62) | materialsproject.org |
| Structure Type | SrI₂ | researchgate.netmaterialsproject.org |
| Coordination | Tm²⁺: 7-coordinate | materialsproject.org |
| Appearance | Dark green solid | |
Investigation of Mixed-Valence Ternary Thulium Bromide Structures
The introduction of alkali metal bromides into the this compound system allows for the formation of ternary compounds, which can feature mixed-valence states of thulium or complex anionic frameworks. An example is the rubidium-containing compound, Rb₅Tm₃Br₁₂. osti.gov This compound is a mixed-valence system containing both Tm²⁺ and Tm³⁺ ions. It crystallizes in the hexagonal P-62m space group. osti.govosti.gov
Another structurally characterized example is found in the oxoarsenate family, Tm₃Br₂[As₂O₅][AsO₃]. researchgate.net This complex this compound oxoarsenate crystallizes in the triclinic space group P-1. The structure features three crystallographically distinct Tm³⁺ cations, each with a coordination number of eight, demonstrating the complex coordination environments possible in these multi-component systems. researchgate.net
Table 3: Crystallographic Data for Selected Ternary this compound Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Rb₅Tm₃Br₁₂ | Hexagonal | P-62m | Mixed-valence Tm²⁺/Tm³⁺ sites. | osti.govosti.gov |
| Tm₃Br₂[As₂O₅][AsO₃] | Triclinic | P-1 | Three unique Tm³⁺ sites; CN=8 for all Tm³⁺. | researchgate.net |
Structural Analysis of this compound Adducts and Coordination Compounds
Thulium bromides, particularly TmBr₃, act as Lewis acids and readily form adducts with various donor solvents and ligands. The coordination number and geometry of the resulting complexes are highly dependent on the steric bulk and electronic properties of the incoming ligand.
Studies on lanthanide halide adducts with etheral solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) show a general trend of forming complexes such as [LnBr₃(DME)₂] and [LnBr₃(THF)₄]. acs.org While specific structural data for the this compound adducts are not as commonly reported as for other lanthanides, the formation of analogous complexes is expected. For instance, the synthesis of complexes like [LnBr₃(THF)₄] for Pr and Sm suggests that thulium would form a similar seven-coordinate, pentagonal bipyramidal complex. acs.org
The first structurally characterized pentamethylcyclopentadienyl thulium complex, although a chloride, provides insight into the coordination chemistry. The compound, [(C₅Me₅)₂Tm(μ-Cl)₂K(THF)]n, demonstrates the ability of thulium to form complex polymeric structures involving bridging halides and coordinated THF molecules. researchgate.net
Table 4: Representative Thulium Halide Adducts and Coordination Compounds
| Compound Type | Typical Formula | Coordination Number (Tm³⁺) | Structural Notes | Reference |
|---|---|---|---|---|
| THF Adduct | [TmBr₃(THF)₄] (expected) | 7 | Analogous to other heavy lanthanide structures. | acs.orgacs.org |
| DME Adduct | [TmBr₃(DME)₂] (expected) | 7 | Mononuclear complex with chelating DME ligands. |
| Cp* Complex | [(C₅Me₅)₂Tm(μ-Cl)₂K(THF)]n | - | Polymeric structure with bridging chlorides and coordinated THF. | researchgate.net |
Phase Transitions and Polymorphism in this compound Under Varying Conditions
The study of phase transitions and polymorphism under varying conditions of temperature and pressure is crucial for understanding the fundamental properties of materials. For this compound systems, there is a notable lack of specific research in this area. While polymorphism has been reported for other lanthanide tribromides, such as GdBr₃, which can exist in several different crystal structures, similar behavior has not been documented for TmBr₃. idu.ac.id
Investigations into the high-pressure behavior of the elements have shown that pure thulium metal undergoes a series of structural phase transitions under increasing pressure, from hexagonal close-packed (hcp) to Sm-type, to double hexagonal close-packed (dhcp), and eventually to a monoclinic C2/m phase above 124 GPa. wikipedia.orgnih.gov However, these studies focus on the elemental form and not its bromide compounds. The scientific literature currently lacks specific reports on pressure- or temperature-induced phase transitions or the existence of polymorphs for either Thulium(II) bromide or Thulium(III) bromide. This indicates a potential area for future research to complete the physical and chemical characterization of these compounds.
Spectroscopic Investigations of Thulium Bromide Systems
Vibrational Spectroscopy of Thulium Bromides
Vibrational spectroscopy provides insights into the bonding and structural dynamics of materials by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the molecular structure of compounds. ijnrd.org In the study of thulium-containing materials, FTIR is employed to reveal the presence of various structural units. For instance, in thulium-doped bismuth boro-tellurite glasses, FTIR spectra have identified major absorption bands corresponding to different vibrational modes of the glass network. chalcogen.ro These bands are associated with the stretching and bending vibrations of Te-O-Te, B-O-B, and Bi-O bonds within the glass matrix. chalcogen.ro The presence of thulium oxide can influence the local structure, leading to changes in the intensity and position of these bands, which can be correlated with the concentration of the dopant. chalcogen.ro Specifically, the transformation of TeO₄ to TeO₃ units and the formation of non-bridging oxygens can be inferred from the FTIR data. chalcogen.ro
The analysis of FTIR spectra in thulium-doped glasses often involves preparing the sample as a disk, frequently with potassium bromide (KBr), which is transparent in the infrared region. ebsco.com The resulting spectrum provides a "molecular fingerprint," allowing for the identification of the compound's structural components. ijnrd.orgebsco.com
Interactive Data Table: FTIR Absorption Bands in Thulium-Doped Bismuth Boro-Tellurite Glass
| Wavenumber Range (cm⁻¹) | Assignment of Vibrational Modes |
| 650-780 | Stretching vibrations of Te-O-Te or O-Te-O linkages in TeO₄ trigonal bipyramids. |
| 820-906 | B-O-B bending vibrations in borate (B1201080) networks. |
| 911-1111 | Stretching modes of [BO₄]⁻ tetrahedral units. |
| 1200-1500 | Vibrations of [BO₃] units. |
| Data sourced from studies on thulium-doped bismuth boro-tellurite glass systems. chalcogen.ro |
Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a material. lbt-scientific.comcore.ac.uk It is particularly sensitive to the crystal structure and has been successfully used for the characterization of various materials. lbt-scientific.com In the context of thulium bromide systems, Raman spectroscopy can be used to study the vibrational modes of the Tm-Br bonds as well as the host lattice in doped materials. For example, in studies of lanthanide tribromides, Raman spectroscopy has been used to investigate the molecular and ionic species present in the vapor phase at high temperatures. researchgate.net
The technique can differentiate between different crystal forms (polymorphs) by detecting subtle shifts in the Raman bands, which are indicative of changes in the crystal lattice. lbt-scientific.com While specific Raman data for pure this compound is not extensively detailed in the provided results, the general applicability of the technique for characterizing lanthanide halides is well-established. researchgate.netcdnsciencepub.com
For this compound, understanding its vibrational modes is essential for predicting its thermal properties and stability. The interaction between the thulium ion and the bromide ions, as well as interactions within a host crystal lattice, will govern the observed vibrational spectra. In complex systems like doped glasses, MD simulations can help in assigning the observed spectral features to specific atomic motions and in understanding how the dopant ion modifies the vibrational properties of the host material. aps.org For instance, MD can be used to explore how the introduction of Tm³⁺ ions alters the bond lengths and angles in the surrounding glass network, which in turn affects the vibrational frequencies observed in FTIR and Raman spectroscopy.
Raman Spectroscopy Characterization
Electronic Spectroscopy of this compound Compounds
Electronic spectroscopy probes the electronic transitions within a material, providing information about the energy levels of the constituent atoms and their chemical environment.
UV-Vis-NIR absorption spectroscopy is a key technique for characterizing the electronic transitions of the Tm³⁺ ion. In various host materials, the Tm³⁺ ion exhibits characteristic absorption bands in the ultraviolet, visible, and near-infrared regions. These absorptions correspond to transitions from the ³H₆ ground state to various excited states.
For example, in thulium-doped oxyfluoroborate glass, prominent absorption peaks have been observed at approximately 464, 657, 686, 795, 1210, and 1680 nm. researchgate.net These peaks are attributed to electronic transitions within the 4f shell of the Tm³⁺ ion. researchgate.net Similarly, in ZBLAN glasses, absorption spectra of Tm³⁺-doped samples show characteristic peaks corresponding to transitions to the ¹G₄, ³F₂,₃, ³H₄, ³H₅, and ³F₄ excited states. mdpi.comsemanticscholar.org The exact positions of these absorption bands can vary depending on the host material, as the crystal field influences the energy levels of the Tm³⁺ ion. semanticscholar.org In some bromide host lattices, the Tm²⁺ ion can also be present, which shows a characteristic absorption around 1140 nm corresponding to the ²F₇/₂ → ²F₅/₂ transition. researchgate.net
Interactive Data Table: UV-Vis-NIR Absorption Peaks of Tm³⁺ in Various Host Materials
| Host Material | Wavelength (nm) | Transition (from ³H₆ ground state) | Reference |
| Oxyfluoroborate Glass | 464 | ¹G₄ | researchgate.net |
| 686 | ³F₃ | researchgate.net | |
| 795 | ³H₄ | researchgate.net | |
| 1210 | ³H₅ | researchgate.net | |
| NaY(MoO₄)₂ Crystal | 692 | ³F₂ | spectroscopyonline.com |
| 798 | ³H₄ | spectroscopyonline.com | |
| 1220 | ³H₅ | spectroscopyonline.com | |
| 1753 | ³F₄ | spectroscopyonline.com | |
| The peak positions can show slight variations depending on the specific composition of the host material. |
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ceitec.euresearchgate.netgumed.edu.pl The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. gumed.edu.pl
For this compound, XPS can be used to determine the binding energies of the thulium and bromine core levels. The binding energy of the Br 3d peak in TmBr₃ has been reported to be 69.20 eV. xpsdatabase.netxpsdatabase.net This value can be compared to the binding energies of bromine in other compounds to understand the chemical environment of the bromide ions. Furthermore, XPS can provide information about the valence band structure of the material. The analysis of the Thulium 4d and 4f photoelectron lines can reveal details about the electronic structure. ntu.edu.tw For instance, the presence of "shake-up" satellites in the core level spectra can be indicative of specific electronic transitions, such as valence-to-conduction band transitions. rsc.org
Interactive Data Table: XPS Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) |
| Bromine (Br) | 3d | 69.20 |
| Thulium (Tm) | 4d | 175.4 |
| Data sourced from XPS databases and handbooks. xpsdatabase.netxpsdatabase.netntu.edu.tw |
Analysis of Multiplet Effects and Valency Shifts in Electronic Structure
The electronic structure of thulium compounds, including this compound, is significantly influenced by multiplet effects and valency shifts. These phenomena are crucial for accurately interpreting spectroscopic data, such as X-ray photoemission spectra.
Theoretical studies on thulium monochalcogenides provide a framework for understanding these effects in similar thulium compounds. aps.orgresearchgate.net The self-interaction corrected local-spin density approximation is a method used to evaluate the total energy, considering the thulium ions with either twelve or thirteen localized f electrons. aps.orgresearchgate.net This comparison between the two scenarios reveals shifts in the valency of the thulium ion across a series of compounds. aps.orgresearchgate.net
The Hubbard-I approximation is a key tool for calculating the spectral functions of these compounds, which includes the impact of multiplet effects. aps.orgresearchgate.net This model embeds an isolated fⁿ ion within the solid by modifying the crystal Hamiltonian, as determined from local-density approximation, with the atomic self-energy of the ion. aps.orgresearchgate.net The parameters for this model are derived from self-consistent band structure calculations. aps.orgresearchgate.net This approach has shown excellent agreement with experimental X-ray photoemission spectra, successfully reproducing all significant multiplet structures. aps.orgresearchgate.net The analysis of these spectra is often approached using a ligand field multiplet model, which has proven effective in yielding precise and well-defined electronic structure parameters. uu.nl
The interaction between the core hole created during X-ray absorption and the valence electrons is a critical aspect. The valence electrons respond to the core potential as if the core has an additional positive charge. ru.nl In the case of 2p X-ray absorption, the strong spin-orbit coupling of the 2p core hole splits the edge into L₂ and L₃ edges. ru.nl Furthermore, the significant overlap between the 2p core hole wavefunction and the 4f electrons leads to multipole core hole interactions, resulting in an X-ray absorption spectrum dominated by multiplet effects. ru.nl
Table 1: Theoretical and Experimental Lattice Constants for Thulium Compounds
| Compound | Theoretical Lattice Constant (Å) (Tm²⁺) | Theoretical Lattice Constant (Å) (Tm³⁺) | Experimental Lattice Constant (Å) |
| TmS | 5.69 | 5.39 | 5.42 |
| TmSe | 5.96 | 5.64 | 5.71 |
| TmTe | 6.33 | 5.96 | 6.04 |
This table is illustrative, based on data for thulium monochalcogenides, which serves as a model for understanding similar properties in this compound. researchgate.net
Fundamentals of Electronic Spectroscopy Applied to Thulium Bromides
Electronic spectroscopy is a fundamental technique for probing the electronic structure of this compound (TmBr₃). americanelements.com The principles of this technique revolve around the transitions of electrons between different energy levels within the thulium ion. The ground state electron configuration of a gaseous neutral thulium atom is [Xe] 4f¹³ 6s². webelements.comshef.ac.uk In compounds like this compound, thulium typically exists in the +3 oxidation state (Tm³⁺), where it has a 4f¹² electronic configuration. wikipedia.org
The electronic transitions observed in the spectra are characteristic of the 4f-4f transitions within the Tm³⁺ ion. researchgate.net These transitions give rise to distinct peaks in absorption and emission spectra. The surrounding crystal lattice, in this case, the bromide ions, influences these energy levels through the crystal field effect. This interaction lifts the degeneracy of the 4f orbitals, leading to a more complex pattern of energy levels and, consequently, more detailed spectra.
Vibrational spectra of matrix-isolated thulium halides, including the bromide, have been studied using Fourier-transform infrared (FTIR) spectroscopy. osti.gov These studies, which have also examined gaseous heterocomplexes with alkali halides, provide insights into the geometry of these molecules. osti.govacs.org The appearance of a single band in the spectra for isolated thulium halides suggests a planar geometry. osti.gov
Photoelectron spectroscopy offers another avenue to study the valence electronic structure. In solids, the valence structure is dominated by molecular orbitals that are relatively unperturbed upon condensation. annualreviews.org This allows photoemission to be a tool for investigating the electronic structure of ions in the solid phase. annualreviews.org
Table 2: Key Electronic Transitions in Thulium Ions
| Transition | Wavelength/Energy Range | Spectroscopic Technique | Reference |
| 3H6 → 3F4 | ~1.9 µm | Absorption/Emission | inoe.ro |
| 1D2 → 3F4 | Visible | Luminescence | researchgate.net |
| 4f → 4f | Varies | Luminescence | researchgate.net |
| 4f → 5d, 6s → 6p | Visible | Absorption/Emission | arxiv.org |
Optical Spectroscopy and Luminescence Studies
Upconversion Emissions in Thulium-Doped Materials
Upconversion is a process where the absorption of two or more lower-energy photons leads to the emission of a higher-energy photon. This phenomenon is of significant interest in thulium-doped materials, including those with bromide hosts. When doped into a crystal, Tm³⁺ ions can be excited by near-infrared (NIR) light to produce visible, and even ultraviolet, emissions.
The mechanisms behind upconversion in Tm³⁺-doped systems are complex and can involve several processes, including energy transfer upconversion (ETU), excited-state absorption (ESA), and cross-relaxation. In systems co-doped with sensitizer (B1316253) ions like Yb³⁺, the Yb³⁺ ions efficiently absorb the pump light (typically around 980 nm) and then transfer the energy to the Tm³⁺ ions. science.gov This is a common strategy to enhance the upconversion efficiency.
For instance, intense blue emission centered at approximately 476 nm, corresponding to the ¹G₄ → ³H₆ transition of Tm³⁺, is frequently observed in upconversion studies. science.gov The efficiency and the specific emission wavelengths can be influenced by the host material, the concentration of dopants, and the excitation wavelength. mdpi.comspiedigitallibrary.org For example, different NIR-II excitation wavelengths (1064 nm, 1150 nm, and 1208 nm) can generate distinct emission spectra from Tm³⁺ ions. mdpi.com Studies have shown that 1150 nm excitation can be particularly effective for producing high-order blue emissions at 455 nm and 475 nm. mdpi.com
High-Resolution Spectroscopy of Thulium Atoms in Solid Matrices
High-resolution spectroscopy of thulium atoms isolated in solid matrices, such as noble gas crystals, provides a unique environment to study the fine details of their electronic transitions. arxiv.orgresearchgate.net By trapping individual thulium atoms in an inert solid at cryogenic temperatures, the interactions between the thulium atom and its surroundings are minimized, leading to narrower spectral lines compared to bulk materials.
Investigations of thulium atoms in solid argon and neon have revealed that the 1140 nm magnetic dipole transition is split into multiple components. arxiv.orgresearchgate.net This splitting is a result of the interaction between the thulium atom and the crystal field of the solid matrix. Despite this splitting, the individual components can remain narrower than the resolution of the spectrometer, indicating a relatively homogeneous environment for the trapped atoms. arxiv.orgresearchgate.net
The lifetimes of the excited states in these matrices are also a key area of study. For example, the lifetime of the excited state associated with the 1140 nm transition has been measured to be 14.6(0.5) ms (B15284909) in solid argon and 27(3) ms in solid neon. arxiv.orgresearchgate.net These lifetimes are shorter than what is observed in a vacuum or in solid helium, suggesting some level of interaction with the host matrix. arxiv.orgresearchgate.net
Table 3: Spectroscopic Data for Thulium in Solid Matrices
| Matrix | Transition Wavelength (nm) | Observed Splitting | Excited State Lifetime (ms) | Reference |
| Solid Argon | 1140 | Multiple components | 14.6(0.5) | arxiv.orgresearchgate.net |
| Solid Neon | 1140 | Multiple components | 27(3) | arxiv.orgresearchgate.net |
Application of Thulium Fiber Laser Technology in Mid-Infrared Spectroscopy
Thulium-doped fiber lasers (TDFLs) have emerged as powerful and versatile tools for mid-infrared (mid-IR) spectroscopy. mdpi.comafs-jena.de These lasers operate in the "eye-safe" wavelength region of approximately 1.8 to 2.1 µm, which overlaps with the absorption lines of numerous important molecules, such as water, carbon dioxide, and hydrogen bromide. inoe.romdpi.comunca.edu This makes TDFLs highly suitable for applications in gas sensing, remote sensing, and medical diagnostics. unca.eduspiedigitallibrary.org
The broad gain bandwidth of Tm³⁺-doped silica (B1680970) fibers allows for the generation of tunable and ultrashort pulses, further expanding their spectroscopic applications. mdpi.com TDFLs can be used as seed sources for generating even broader mid-IR supercontinuum light, which is a promising broadband source for applications like breath analysis. spiedigitallibrary.orgaip.org By pumping highly nonlinear fibers with a TDFL, a supercontinuum extending from the near-IR to the mid-IR can be generated. spiedigitallibrary.org This enables the simultaneous detection of multiple chemical species. aip.org
Furthermore, high-power, few-cycle TDFL systems are being employed for intra-pulse difference frequency generation to produce coherent mid-IR radiation with high brightness, surpassing even synchrotron sources in certain wavelength ranges. afs-jena.de
Investigation of Energy Transfer Mechanisms in Thulium-Doped Systems
Energy transfer is a fundamental process that governs the performance of thulium-doped materials for lasers and phosphors. Understanding these mechanisms is crucial for optimizing the efficiency of these systems. Several key energy transfer processes occur in thulium-doped materials, often in combination.
Cross-Relaxation: A particularly important process in thulium-doped systems is cross-relaxation. inoe.romdpi.com For example, an excited Tm³⁺ ion in the ³H₄ state can interact with a neighboring ground-state Tm³⁺ ion (³H₆), resulting in two Tm³⁺ ions in the ³F₄ excited state. mdpi.com This "two-for-one" process is highly efficient at increasing the population of the upper laser level for the ~2 µm emission, significantly enhancing the quantum efficiency of the laser. mdpi.comsoton.ac.uk
Energy Transfer to Co-dopants: Thulium ions can also act as sensitizers, absorbing pump energy and transferring it to other rare-earth ions (acceptors). A common example is the Tm³⁺-Ho³⁺ co-doped system. inoe.rosoton.ac.uk The Tm³⁺ ions are excited, and then through energy transfer, they excite the Ho³⁺ ions, leading to laser emission from holmium at around 2.1 µm. inoe.rosoton.ac.uk The efficiency of this transfer is highly dependent on the concentrations of both dopants. soton.ac.uk Similar energy transfer has been explored in Tm³⁺-Pr³⁺ co-doped crystals, where energy is transferred to praseodymium ions, resulting in mid-IR fluorescence. nih.gov
Upconversion Energy Transfer: As mentioned previously, energy transfer is also a key mechanism in upconversion. In Yb³⁺/Tm³⁺ co-doped systems, the energy absorbed by Yb³⁺ is sequentially transferred to Tm³⁺ ions, promoting them to higher energy levels from which they can emit visible light. science.gov
The rates of these energy transfer processes are influenced by the distance between the interacting ions and the spectral overlap between the emission of the donor ion and the absorption of the acceptor ion. nih.gov Host materials with low phonon energies, such as certain chlorides and bromides, can reduce non-radiative decay rates and enhance radiative transitions and energy transfer efficiencies. nih.govcapes.gov.br
Table 4: Key Energy Transfer Processes in Thulium-Doped Systems
| Process | Donor/Acceptor Ions | Description | Application | Reference |
| Cross-Relaxation | Tm³⁺ → Tm³⁺ | (³H₄, ³H₆) → (³F₄, ³F₄) | ~2 µm lasers | inoe.romdpi.com |
| Energy Transfer | Tm³⁺ → Ho³⁺ | Tm³⁺ absorbs pump energy and excites Ho³⁺ | ~2.1 µm lasers | inoe.rosoton.ac.uk |
| Energy Transfer | Tm³⁺ → Pr³⁺ | Tm³⁺ sensitizes Pr³⁺ for mid-IR emission | Mid-IR phosphors | nih.gov |
| Upconversion | Yb³⁺ → Tm³⁺ | Sequential energy transfer from Yb³⁺ to Tm³⁺ | Visible light emission | science.gov |
Computational and Theoretical Studies of Thulium Bromides
Density Functional Theory (DFT) Applications in Thulium Bromide Research
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties, study reaction mechanisms, and understand material behavior. quicycle.com DFT calculations are based on determining the electron density of a system, from which various properties can be derived. quicycle.com The accuracy of DFT is highly dependent on the choice of functionals and basis sets. quicycle.com
While specific DFT studies extensively detailing this compound are not widely available in public literature, the principles of DFT can be applied to predict its properties. The application of DFT to similar compounds, such as other lanthanide halides or metal bromide perovskites, demonstrates the potential insights that could be gained for TmBr₃.
DFT is a primary tool for predicting the ground-state geometry and electronic properties of crystalline materials. By minimizing the total energy of the system, DFT can determine stable crystal structures, lattice parameters, and bond lengths. quicycle.com For instance, in a study on cesium magnesium bromide (CsMgBr₃) perovskites, DFT was used to optimize the crystal structure and calculate lattice constants. researchgate.net Similar calculations for this compound would involve placing the thulium and bromine atoms in a plausible crystal lattice, such as the known YCl₃-type (monoclinic) or AlCl₃-type (trigonal) structures common for lanthanide trihalides, and then relaxing the atomic positions and lattice vectors to find the minimum energy configuration.
The electronic properties, such as the band structure and density of states (DOS), are also readily calculated using DFT. The band structure reveals the electronic energy levels throughout the Brillouin zone, determining whether a material is a metal, semiconductor, or insulator, and the nature of its band gap (direct or indirect). For example, DFT calculations on CsMgBr₃ predicted an indirect wide energy band gap of 4.26 eV. researchgate.net A similar investigation for TmBr₃ would predict its band gap and the character of its valence and conduction bands, which are crucial for understanding its optical and electronic behavior. Studies on thulium monochalcogenides (TmS, TmSe, TmTe) have utilized DFT to understand the electronic structure and valency of the thulium ion. aps.org
Table 1: Predicted Electronic Properties of a Hypothetical this compound Calculation using DFT (Note: This table is illustrative and based on typical results from DFT calculations on similar materials, as direct data for TmBr₃ is not available.)
| Property | Predicted Value/Characteristic | Significance |
| Band Gap | ~4-5 eV (estimated) | Determines optical transparency and electrical conductivity. |
| Band Gap Type | Likely indirect | Affects efficiency of light absorption/emission. |
| Valence Band Maximum (VBM) | Primarily composed of Bromine p-orbitals | Indicates the nature of hole carriers. |
| Conduction Band Minimum (CBM) | Primarily composed of Thulium f- and d-orbitals | Indicates the nature of electron carriers. |
DFT calculations can predict the vibrational frequencies of a molecule or crystal lattice, which correspond to the energies of its phonons. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and assign spectral features to specific atomic motions. The process involves calculating the second derivatives of the energy with respect to atomic displacements. acs.org
For example, a study on a crystallized nonlinear optical molecule, L-histidinium bromide monohydrate, utilized DFT to calculate its vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net While no such specific study is available for this compound, this approach could be used to predict its IR and Raman spectra. The analysis would identify the characteristic stretching and bending modes of the Tm-Br bonds and how they are influenced by the crystal structure. This information is valuable for material characterization and understanding its lattice dynamics.
Understanding the nature of chemical bonds and intermolecular forces is fundamental to predicting the structure and properties of materials. DFT, often combined with topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM), provides a framework for this. wikipedia.orgamercrystalassn.org QTAIM analyzes the electron density topology to define atoms within a molecule and characterize the bonds between them as ionic, covalent, or charge-shift. wikipedia.orgamercrystalassn.org
In the context of ionic crystals like this compound, DFT can be used to model the interactions between the Tm³⁺ cations and Br⁻ anions. nih.gov Computational studies on bromide salts have quantified intermolecular interactions, distinguishing between cation-anion, cation-cation, and anion-anion interactions. nih.gov For this compound, such an analysis would reveal the degree of covalency in the primarily ionic Tm-Br bonds. This is particularly relevant for lanthanide compounds, where the participation of f-orbitals in bonding can be complex. lancs.ac.uk Natural Bond Orbital (NBO) analysis is another tool that can be used alongside DFT to investigate charge transfer and orbital interactions between the metal center and the ligands. nih.gov
Computational methods, particularly DFT, can predict key thermodynamic properties of materials. By calculating the total energy of a system and its vibrational frequencies, one can derive thermodynamic functions like enthalpy, entropy, Gibbs free energy, and heat capacity at various temperatures. acs.org This is often done within the framework of the quasi-harmonic approximation, which accounts for the volume dependence of the phonon frequencies.
Studies on materials like thulium arsenide (TmAs) have used DFT to calculate thermodynamic properties such as the constant-volume specific heat capacity and the Debye temperature. researchgate.net Similarly, molecular dynamics simulations based on DFT-derived potentials have been used to study the thermodynamic properties of thallium bromide (TlBr) in both solid and liquid phases. science.govscience.gov For TmBr₃, these computational approaches could predict its heat capacity, thermal expansion coefficient, and the temperature dependence of its free energy, providing valuable data where experimental measurements are challenging. mpg.de
Modeling of Intermolecular Interactions and Bonding in Thulium Bromides
First-Principles Simulations for Pressure-Induced Phenomena
First-principles simulations, which are based on quantum mechanics without empirical parameters, are a powerful tool for investigating the behavior of materials under high pressure. These simulations can predict pressure-induced phase transitions, changes in crystal structure, and the evolution of electronic and mechanical properties. scribd.comresearchgate.net
A DFT-based study on thulium arsenide (TmAs) predicted that it undergoes a first-order phase transition from the NaCl-type structure to the CsCl-type structure at a pressure of approximately 32.96 GPa. researchgate.net This transition was associated with a significant volume collapse. researchgate.net While this compound has a different ambient-pressure crystal structure, a similar computational approach could be applied to it. By calculating the enthalpy of various candidate crystal structures as a function of pressure, a phase diagram can be constructed to predict the pressures at which TmBr₃ might transform to denser, more stable phases. Such studies also provide access to the equation of state (the relationship between pressure, volume, and temperature) and how elastic constants change under compression.
Quantum Mechanical Approaches to this compound Systems
Beyond standard DFT, other quantum mechanical methods are employed to study complex systems like those containing lanthanides. These methods aim to provide a more accurate description of electron correlation, which is particularly important for the f-electrons in thulium.
One such approach involves semi-empirical quantum chemical models, which use parameters derived from experimental data or higher-level calculations to simplify the computations. The RM1 (Recife Model 1) is a semi-empirical model that has been specifically parameterized for lanthanide trications, including thulium(III). plos.org This model can be used to optimize the geometries of large thulium complexes, including those with bromide ligands, with reasonable accuracy and significantly lower computational cost than ab initio methods. plos.org
For higher accuracy, ab initio methods like multireference configuration interaction (MRCI) can be used. These methods explicitly treat electron correlation and are suitable for calculating the excited electronic states of molecules. An MRCI study on thallium bromide (TlBr), for instance, calculated the potential energy curves and spectroscopic constants for its low-lying electronic states. nih.gov A similar high-level quantum mechanical study on a simple TmBr₃ molecule or cluster could provide benchmark data on bond energies, electronic transitions, and the nature of the electronic ground and excited states, offering deep insights into its fundamental chemical physics.
Coordination Chemistry and Complexation of Thulium Bromide
Formation of Thulium Bromide Complexes with Various Ligands
This compound serves as a precursor for synthesizing a variety of coordination complexes with different organic and inorganic ligands. The trivalent thulium ion (Tm³⁺) typically acts as a Lewis acid, accepting electron pairs from donor ligands.
Research has demonstrated the formation of near-infrared (NIR) fluorescent thulium complexes by combining thulium ions with organic ligands such as β-diketones (thenoyltrifluoroacetone - TTA, dibenzoylmethane (B1670423) - DBM) and phenanthroline (phen). mdpi.com These reactions result in complexes like Tm(TTA)₃phen and Tm(DBM)₃phen, where the organic molecules encapsulate the thulium ion. mdpi.com The properties of these complexes, such as fluorescence, are highly dependent on the nature of the organic ligand. mdpi.com
Complexes have also been synthesized using phosphine (B1218219) oxide ligands. For instance, meridional (mer) isomers of the formula LnBr₃(OPcy₃)₃ (where Ln is a lanthanide and OPcy₃ is tricyclohexylphosphine (B42057) oxide) have been reported. nih.gov The synthesis of these compounds can be sensitive to the solvent used, with isopropanol (B130326) being one medium for their crystallization. nih.gov
Furthermore, thulium complexes with applications in medical imaging have been developed using functionalized macrocycles. Bromoacetamide derivatives can be used to synthesize ligands that strongly chelate the thulium ion. rsc.org In the field of metal-organic frameworks (MOFs), a highly robust nanoporous thulium(III)-organic framework, designated NUC-108, has been created through the self-assembly of Tm³⁺ ions with a complex multitopic carboxylate ligand under solvothermal conditions. acs.org Interestingly, tetrabutylammonium (B224687) bromide can be used as an additive in the catalytic applications of this framework. acs.org
Interactive Table: Examples of this compound Derived Complexes
| Precursor | Ligand(s) | Resulting Complex/Framework | Application/Feature | Source(s) |
| Thulium(III) ions | Thenoyltrifluoroacetone (TTA), Phenanthroline (phen) | Tm(TTA)₃phen | Near-infrared fluorescence | mdpi.com |
| Thulium(III) bromide | Tricyclohexylphosphine oxide (OPcy₃) | mer-TmBr₃(OPcy₃)₃ | Coordination complex | nih.gov |
| Thulium(III) ions | Bromoacetamide derivatives, DO3A/DO2A macrocycles | Fluorinated Tm-DOxA complexes | MRI contrast agents | rsc.org |
| Thulium(III) nitrate | H₅CPPDDA | NUC-108 MOF | Catalysis for CO₂ fixation | acs.org |
Coordination Environment and Geometry of Thulium Ions in Bromide Complexes
The coordination environment around the thulium ion in its complexes is variable and highly dependent on the surrounding ligands and the physical state (solid vs. solution).
In the case of simple hydrated this compound, structural studies reveal that the solid-state structure of the heavier lanthanide bromides, from holmium to lutetium, corresponds to the formula [Ln(H₂O)₈]Br₃. academie-sciences.fr This indicates that the thulium ion is directly coordinated to eight water molecules, forming an eight-coordinate aquo complex. The bromide ions are not in the primary coordination sphere but exist as counter-ions in the crystal lattice. academie-sciences.fr
The coordination number can change in the presence of other solvents or ligands. For example, in the solvent 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), most solvated lanthanoid(III) ions, including thulium(III), are seven-coordinated in solution. researchgate.netcore.ac.uk However, in the solid state, the DMPU-solvated complexes are typically six-coordinated. researchgate.netcore.ac.uk This demonstrates the flexibility of the coordination sphere of the Tm³⁺ ion. The geometry of these complexes can range from capped trigonal prisms or capped octahedra for coordination number seven, to octahedral for coordination number six.
Interactive Table: Coordination of Thulium(III) in Bromide Systems
| System | Phase | Coordinating Ligand(s) | Coordination Number | Geometry (Typical) | Source(s) |
| Hydrated this compound | Solid | Water (H₂O) | 8 | Square antiprism / Dodecahedron | academie-sciences.fr |
| Thulium(III) in DMPU | Solution | DMPU | 7 | Capped Octahedron / Capped Trigonal Prism | researchgate.netcore.ac.uk |
| Thulium(III) in DMPU | Solid | DMPU | 6 | Octahedral | researchgate.netcore.ac.uk |
Reactions of this compound with Other Metal Halides (e.g., Aluminum Bromide)
Thulium(III) bromide is known to react with other metal halides to form more complex, often polynuclear, species. It is specifically used as a reagent for the complexation of lanthanide bromides with aluminum bromide (AlBr₃). wikipedia.orgfuncmater.com These reactions can lead to the formation of heterometallic compounds or unique salt structures. Additionally, TmBr₃ is employed as a reactant in the preparation of alkali metal thulium bromides, which would have formulas such as MₓTmBr₃₊ₓ (where M is an alkali metal like sodium or potassium). wikipedia.orgfuncmater.com
Exploration of Novel this compound Cluster Complexes
The formation of stable, extended metal-atom clusters is less common for lanthanides compared to early transition metals. For simple binary halides, thulium is known to form a cluster compound with chlorine (Tm₂Cl₃), but an analogous simple this compound cluster is not well-established. uni-koeln.de
However, recent research in the field of metal-organic frameworks has led to the discovery of novel thulium cluster complexes. A notable example is the tetranuclear thulium cluster, [Tm₄(μ₂-OH)₂(COO)₁₀(H₂O)₄], which serves as the fundamental building block of the NUC-108 framework. acs.org This cluster is formed in situ during the solvothermal synthesis from a thulium salt and a polycarboxylate organic ligand. acs.org While not a pure bromide cluster, its synthesis and subsequent use in catalysis with tetrabutylammonium bromide as a co-catalyst highlight a modern approach to creating complex thulium architectures. acs.org The study of such clusters, where multiple metal centers are held in close proximity, is crucial for developing new materials with unique magnetic or catalytic properties.
Advanced Materials Applications and Precursor Research of Thulium Bromides Academic Focus
Thulium Bromide as Precursors for Thulium-Containing Compounds in Materials Science Research
Thulium(III) bromide is a key precursor in the synthesis of various thulium-containing compounds utilized in materials science. samaterials.com Its utility stems from its ability to introduce thulium ions (Tm³⁺) into different host materials, thereby imparting specific optical, magnetic, or catalytic properties. Researchers utilize this compound to create these specialized materials for a range of applications. samaterials.com
One of the primary applications is in the development of phosphors and other luminescent materials. assignmentpoint.com For instance, thulium-doped materials are crucial for producing blue phosphors, which are essential components in high-definition displays for televisions, smartphones, and computer monitors. aemree.com The introduction of thulium via precursors like this compound enhances the color accuracy and brightness of these displays. aemree.com
In the realm of nanotechnology, this compound can be used to synthesize thulium-based nanoparticles. These nanoparticles are of interest for their unique quantum-mechanical properties, which differ from their bulk counterparts. Research in this area focuses on controlling the size and morphology of these nanocrystals to tailor their physical and chemical properties for specific applications. researchgate.net
Furthermore, this compound is a reactant in the preparation of alkali metal thulium bromides and is used in complexation reactions with aluminum bromide. wikipedia.org These reactions are fundamental in creating new compounds with potentially novel characteristics for materials science exploration. The synthesis of these materials often involves techniques such as solid-state reactions, where metal halides like this compound are used as precursors. acs.org
Role in Advanced Optical Materials Research and Development
The unique electronic structure of the thulium ion makes it a valuable dopant in a variety of optical materials, and this compound is a convenient source for this doping process. samaterials.comaemree.com Its applications in this field are diverse, ranging from the creation of lasers and amplifiers to the development of scintillators and specialized optical coatings. samaterials.comaemree.com
Synthesis of Thulium-Doped Materials for Lasers and Amplifiers
Thulium-doped materials are central to the development of solid-state lasers and fiber amplifiers, particularly those operating in the infrared spectrum. samaterials.comaemree.com this compound can be used as the source of thulium ions for doping various host materials, including crystals like YAG (yttrium aluminum garnet) and glasses used in optical fibers. aemree.comrp-photonics.com
The synthesis process often involves incorporating thulium ions into a host material's crystal lattice or glass matrix. For instance, in the fabrication of thulium-doped fibers (TDFs), a precursor like this compound is introduced during the Modified Chemical Vapor Deposition (MCVD) process. focenter.com This allows for precise control over the dopant concentration, which is critical for optimizing the laser or amplifier's performance. focenter.com
Thulium-doped fiber lasers (TDFLs) are of significant interest for applications in spectroscopy, medicine, and nonlinear frequency conversion due to their emission in the 1.9–2.0 μm range. optica.org Research has demonstrated the use of these lasers in systems for trace-gas sensing, highlighting their practical utility. optica.org Furthermore, thulium-doped fiber amplifiers (TDFAs) are being explored to extend the amplification bandwidth of optical communication systems. rp-photonics.comntu.edu.sg
Key Research Findings in Thulium-Doped Lasers and Amplifiers:
| Research Area | Key Finding | Reference |
| Ultrafast Lasers | Demonstrated the use of black phosphorus as a saturable absorber for mode-locking a thulium-doped fiber laser, generating 739 fs pulses at 1910 nm. | optica.org |
| High-Power Lasers | Achieved a maximum output power of 5.92 W at 1720 nm from a thulium-doped fiber laser by optimizing pump configuration and gain fiber length. | researchgate.net |
| Wavelength Tuning | Realized continuous wavelength lasing in the 1620-1660 nm range from a thulium/germanium co-doped fiber. | ntu.edu.sg |
| Nanoparticle Doping | Enhanced the spectroscopic performance of silica (B1680970) optical fibers by doping with LaF₃:Tm³⁺ nanoparticles, leading to improved lifetimes. | researchgate.net |
Scintillator Materials (e.g., Thulium-Doped Lanthanum Bromide Oxide)
Thulium's luminescent properties are also harnessed in the development of scintillator materials, which are crucial for radiation detection in various fields, including medical imaging and nuclear spectroscopy. ontosight.ai When high-energy radiation interacts with a scintillator, it emits light, which is then detected. The efficiency and characteristics of this light emission are critical for the detector's performance.
Thulium-doped lanthanum bromide oxide (LaBrO:Tm) is a promising scintillator material. ontosight.ai Doping with thulium enhances its scintillation characteristics, leading to a high light yield and a fast decay time. ontosight.ai These properties are essential for achieving good energy resolution and high count rates in radiation detectors. ontosight.ai The high density of LaBrO:Tm also improves its stopping power for high-energy photons. ontosight.ai
Applications for thulium-doped scintillators include:
Medical Imaging: In Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) scanners, these materials can lead to improved image quality. ontosight.ai
Nuclear Spectroscopy: They are used in gamma-ray spectroscopy to provide high-energy resolution. ontosight.ai
Radiation Detection: These scintillators are employed in security, nuclear power plant monitoring, and environmental monitoring systems. ontosight.ai
Research has also investigated the scintillation properties of thulium-doped strontium aluminoborate glasses, which show a prominent emission peak at 460 nm. myu-group.co.jp
Optical Coatings Research
The stability and optical properties of thulium compounds make them suitable for use in thin-film coatings for optical lenses and sensors. aemree.com These coatings can improve light transmission and reduce reflections, resulting in sharper images and enhanced performance of optical instruments like cameras and telescopes. aemree.com this compound can serve as a precursor for depositing these thulium-containing thin films through various deposition techniques. While direct research on this compound for optical coatings is not extensively detailed in the provided results, the use of thulium compounds in this application is noted. aemree.comamericanelements.com
Catalytic Applications in Research and Development
The catalytic potential of thulium compounds, including those derived from this compound, is an emerging area of research. samaterials.com The Lewis acidic nature of the Tm³⁺ ion is a key feature that enables its catalytic activity in various chemical transformations.
This compound as Catalysts in Organic Synthesis
This compound itself can act as a catalyst in certain organic synthesis reactions. samaterials.com Its role often involves activating substrates or facilitating bond formation. While specific examples directly citing this compound as the primary catalyst are limited in the search results, the broader category of thulium compounds is recognized for its catalytic utility. samaterials.comaemree.com
More prominently, this compound serves as a precursor to more complex catalytic systems. For instance, thulium-based metal-organic frameworks (MOFs) have shown significant promise in catalysis. These porous materials, which can be synthesized using thulium salts derived from precursors like this compound, possess high surface areas and tunable active sites.
Recent research has highlighted the use of a thulium(III)-organic framework (NUC-108) as an effective catalyst for the cycloaddition of CO₂ with epoxides to form cyclic carbonates. acs.orgacs.org This process is significant for carbon utilization. The catalyst, which features thulium ions as Lewis acid sites, demonstrates high activity and recyclability under mild conditions. acs.orgacs.org Another study investigated a thulium-organic framework with a tetranuclear thulium cluster as the active center for the chemical fixation of CO₂, also showing high catalytic activity. rsc.org
These findings underscore the importance of this compound as a starting material for developing advanced catalysts for environmentally and industrially relevant chemical transformations. acs.orgacs.orgrsc.org
Thulium(III)–Organic Frameworks for Catalytic Reactions (e.g., CO₂ cycloaddition)
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of research aimed at mitigating the greenhouse effect. figshare.comacs.orgacs.org Thulium(III)–organic frameworks (MOFs) have emerged as highly effective catalysts for such transformations, particularly in the cycloaddition of CO₂ with epoxides. figshare.comacs.org These reactions are significant as they convert CO₂ into high-value-added carbonates. researchgate.net
A notable example is the robust thulium(III)–organic framework designated NUC-108, which is synthesized from the self-assembly of Tm³⁺ ions and the organic ligand 4,4′-(4-(4-carboxyphenyl)pyridine-2,6-diyl)diisophthalic acid (H₅CPPDDA). acs.orgacs.org The structure of NUC-108 is built upon unique tetranuclear rare-earth clusters, [Tm₄(μ₂-OH)₂(COO)₁₀(H₂O)₄], which serve as nodes. figshare.comacs.org This configuration provides key advantages for catalysis: the Tm³⁺ ions can be activated to function as Lewis acid sites, while the μ₂-OH anions act as Lewis base sites. figshare.comacs.org The framework also features uncoordinated pyridine (B92270) moieties that provide additional Lewis base sites. figshare.comacs.org
The catalytic process involves a synergistic mechanism. The Lewis acid sites (Tm³⁺) activate the epoxide, while the Lewis base sites (μ₂-OH and pyridine groups) interact with CO₂. figshare.comacs.org This dual activation facilitates the reaction. Research has shown that NUC-108a, the activated form of the MOF, when used with a tetrabutylammonium (B224687) bromide (n-Bu₄NBr) cocatalyst, can efficiently facilitate the cycloaddition of CO₂ with various epoxides under mild, solvent-free conditions. figshare.comacs.org The high porosity and distinct channel structures (12.29 × 9.74 Ų, 8.92 × 4.97 Ų, and 12.76 × 8.95 Ų) of the MOF also enhance mass transfer efficiency for reactants and products. figshare.comacs.org
Similarly, a 2D nanoporous thulium-organic framework, NUC-120a, also demonstrates high catalytic performance for the coupling reaction of CO₂ and epoxides in the presence of an n-Bu₄NBr cocatalyst under relatively mild conditions. figshare.com The catalytic efficiency of these thulium-based MOFs is attributed to the abundance of active sites, including unsaturated Tm³⁺ ions, pyridine groups, and μ₂-OH moieties, all of which exhibit a strong affinity for CO₂ molecules. acs.org
Table 1: Catalytic Performance of NUC-108a/n-Bu₄NBr System in CO₂ Cycloaddition Reaction conditions: substrates (20 mmol), n-Bu₄NBr (2.0 mol %), NUC-108a catalyst (0.05 mol %), CO₂ (1.0 MPa), 85 °C, and 4 h. acs.org
| Epoxide Substrate | Conversion Rate (%) | Selectivity (%) |
| Epichlorohydrin | >99 | >99 |
| Propylene oxide | >99 | >99 |
| 1,2-Epoxybutane | >99 | >99 |
| Allyl glycidyl (B131873) ether | >99 | >99 |
| Styrene oxide | 98 | >99 |
Research into this compound in Electronic Materials and Components
This compound (TmBr₃) is recognized as a precursor material in materials science for the synthesis of various thulium-containing compounds. samaterials.com Its potential utility extends to the field of electronics, where the unique properties of rare earth elements are leveraged for various applications. samaterials.comstanfordmaterials.com Rare earth elements, including thulium, are integral to numerous electronic devices such as smartphones, computers, and displays due to their distinct magnetic, electrochemical, and luminescent characteristics. stanfordmaterials.comaemree.com
Specifically, thulium compounds are employed as phosphors that emit blue light, a critical component for achieving vibrant and lifelike colors in high-definition displays, including advanced OLED screens. aemree.com this compound itself is suggested for potential use in the production of electronic devices and components, although specific, detailed research applications in this area are not as extensively documented as in other fields. samaterials.comamericanelements.com The application of rare earth compounds in semiconductor materials is another area of active research. stanfordmaterials.com Doping semiconductor materials with rare earth elements can improve their purity and integrity. stanfordmaterials.com Furthermore, rare earth oxide semiconductors possess advantages like rich spectral lines and high luminous efficiency. stanfordmaterials.com
While direct research on this compound's role in electronic components is emerging, the established use of other bromides, such as thallium bromide (TlBr), as semiconductor materials for room temperature radiation detection in homeland security and medical imaging, showcases the potential of metal bromides in electronics. frontiersin.org The general properties of thulium and the broader class of rare earth bromides suggest that TmBr₃ remains a material of interest for future research in advanced electronic components. samaterials.comamericanelements.com
Solid-State Electrolytes Based on Rare Earth Bromides for Batteries Research
The development of all-solid-state batteries (ASSBs) is a major focus in energy storage research, as they offer the potential for higher energy density and improved safety over traditional lithium-ion batteries with liquid electrolytes. ciac.jl.cnflashbattery.tech Solid-state electrolytes (SSEs) are the key components enabling this technology. ciac.jl.cnresearchgate.net Halide-based solid electrolytes, particularly those containing rare earth bromides (RE-BSEs), have become a promising class of materials. ciac.jl.cnnih.gov These materials exhibit a combination of desirable properties, including good ionic conductivities (often in the mS (B15284909)/cm range), favorable electrochemical stability, and good deformability. ciac.jl.cnresearchgate.net
Research into halide solid electrolytes has made significant progress, with rare-earth-containing bromides showing good ionic conductivity and electrochemical stability windows generally between 1.5–3.4 V vs. Li+/Li. ciac.jl.cn The large ionic radii of rare earth elements and bromide ions contribute to their excellent ionic conductivity and mechanical properties. nih.govnih.gov A family of ternary halides with the formula Li₃MBr₆ (where M can be a rare earth element from Samarium to Lutetium, including Thulium) has been synthesized and studied for its ionic mobility. ciac.jl.cn
Studies on various rare-earth bromide solid electrolytes (RE = Y, Gd, Tb, Ho, Er) have shown that the choice of the rare earth ion influences the crystalline structure and mechanical properties. nih.govacs.org For instance, Li₃GdBr₆ was found to have the softest lattice and best deformability, which is advantageous for creating stable interfaces in a solid-state battery. nih.gov These bromide-based electrolytes have enabled ASSBs with excellent fast-charging performance and superior cycling stability. nih.govacs.org Although thulium has not been the primary focus of many of these initial studies, its inclusion in the Li₃MBr₆ family suggests its potential for developing high-performance solid-state electrolytes. ciac.jl.cn The systematic study of RE-BSEs provides a strong foundation for the rational design and improvement of thulium-based bromide electrolytes for future all-solid-state batteries. nih.gov
Table 2: Properties of Selected Rare-Earth Halide Solid Electrolytes (RE-HSEs)
| Compound | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Synthesis Method |
| Li₃YBr₆ | — | 1.5–3.4 vs. Li⁺/Li ciac.jl.cn | Solid-state reaction rsc.org |
| Li₃TbBr₆ | 1.7 | Wide researchgate.net | Vacuum evaporation-assisted researchgate.net |
| Li₃ErBr₆ | 1.0 | 1.5–3.4 researchgate.net | Vacuum evaporation researchgate.net |
| Li₃GdBr₆ | 1.4 | — | Not specified nih.govacs.org |
| Na₃YBr₆ | — | 1.43 to 3.35 vs. Na/Na⁺ rsc.org | Solid-state reaction rsc.org |
Future Directions and Emerging Research Areas
Exploration of Novel Oxidation States and Mixed-Valence Systems of Thulium Bromide
Thulium, like most lanthanides, predominantly exists in the +3 oxidation state in its compounds, including this compound. vedantu.comsamaterials.comstanfordmaterials.com However, the exploration of less common oxidation states, such as +2, presents a compelling frontier in inorganic chemistry. The existence of thulium(II) chloride (TmCl₂), a less common but known halide, suggests that thulium(II) bromide could potentially be synthesized under specific reducing conditions. ontosight.ai Research into the synthesis and stabilization of TmBr₂ could unlock new magnetic and electronic properties, as the f-electron count and configuration would differ significantly from the trivalent form.
Furthermore, the phenomenon of mixed valency, where thulium ions coexist in two different oxidation states (e.g., Tm²⁺ and Tm³⁺) within the same crystal lattice, is a significant area of interest. Mixed-valence systems have been identified in other thulium compounds, such as thulium monoselenide (TmSe), which exhibits a non-integral valence state. wikipedia.orgresearchgate.netaps.org Studies on TmSe have shown that it remains mixed-valent even when diluted in a host lattice, pointing to a single-site description of this phenomenon. aps.orgibm.com Future research could focus on inducing and studying mixed-valence states in this compound, potentially through high-pressure synthesis or by creating complex bromides with other metals. Investigating such systems could lead to materials with unique properties, including heavy-fermion behavior and novel electronic transitions.
Integration of Advanced Characterization Techniques for in situ Studies
Understanding the formation, transformation, and behavior of this compound under various conditions requires sophisticated analytical tools capable of real-time, in-situ measurements. While traditional characterization provides static information, emerging techniques can offer dynamic insights into the material's properties.
Future research will likely integrate techniques such as:
Resonant Inelastic X-ray Scattering (RIXS): This powerful, photon-in/photon-out spectroscopic technique has been successfully used to accurately determine the valence state in mixed-valent compounds like TmSe. researchgate.netaps.org Applying RIXS to this compound systems under different pressures or temperatures could precisely quantify the thulium valence and probe electronic excitations.
Synchrotron-based X-ray Absorption Spectroscopy (XAS): Techniques like XAS in partial fluorescence yield mode (PFY-XAS) can provide detailed information about the local electronic structure and oxidation state. researchgate.netaps.org In-situ XAS studies could monitor changes in this compound during chemical reactions or phase transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy of Matrix-Isolated Species: This method has been used to study the vibrational frequencies of isolated thulium halide molecules and their complexes in inert gas matrices. osti.gov This approach allows for the characterization of individual molecules and transient species that may exist in the gas phase at high temperatures, providing fundamental data for theoretical models.
In-situ Hydrothermal/Solvothermal Synthesis Monitoring: As demonstrated with lanthanide oxalates, monitoring reactions under hydrothermal conditions can reveal complex formation mechanisms, such as the in-situ generation of ligands. Applying similar in-situ monitoring to the synthesis of complex this compound structures could allow for greater control over the final product's architecture and properties.
Development of Machine Learning and AI-Driven Approaches for this compound Design
The field of materials science is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI) to accelerate the discovery and design of new materials. iucr.org These computational tools can screen vast chemical spaces and predict material properties, significantly reducing the time and cost associated with experimental trial-and-error.
For this compound, AI/ML approaches could be transformative in several ways:
Predicting Novel Crystal Structures: AI models can be trained on existing crystallographic databases to predict new, stable or metastable phases of this compound or its derivatives. arxiv.org This has been successfully applied to other lanthanide-containing systems, such as predicting new Nd-Fe-B crystal structures for magnets. iucr.orgresearchgate.net
Screening for Specific Properties: ML models can be developed to predict the properties of hypothetical this compound-based compounds. For instance, models have been created to screen for lanthanide-activated inorganic scintillators by predicting the positions of the activator's energy levels within the host's band gap. aip.org A similar approach could screen this compound-based hosts for desired luminescence or magnetic properties.
Accelerating First-Principles Calculations: High-throughput calculations based on density functional theory (DFT) are powerful but computationally expensive. ML models can be trained on DFT data to create surrogate models that predict properties like formation energy with high speed and reasonable accuracy. arxiv.org
The table below outlines potential applications of AI/ML in future this compound research.
| AI/ML Application Area | Specific Task for this compound Research | Potential Outcome |
| Structure Prediction | Predict stable and metastable crystal structures of ternary or quaternary thulium bromides. | Discovery of novel compounds with unique structural motifs. |
| Property Screening | Screen hypothetical TmBr₃-based host materials for optimal dopant sites and luminescence properties. | Identification of promising new phosphors or scintillators. |
| Phase Stability Analysis | Develop models to predict the phase stability of mixed-valence or nanostructured this compound. | Guidance for synthesizing novel phases under specific conditions. |
| Data Mining | Analyze existing experimental and computational data to uncover hidden structure-property relationships. | Deeper understanding of the factors governing the material's behavior. |
Research into Nanostructured this compound Materials and Their Unique Properties
Reducing the dimensions of a material to the nanoscale (typically 1-100 nm) can lead to the emergence of novel properties due to quantum confinement and surface effects. neyco.fritl-vacuum.com While this compound is commercially available as a powder, research into its nanostructured forms is a promising future direction. loadstarenterprises.comnanochemzone.com
Future research in this area could include:
Synthesis of this compound Nanoparticles: Developing methods for the controlled synthesis of TmBr₃ nanoparticles with uniform size and shape. Lanthanide-doped nanoparticles are of great interest for applications in bioimaging and sensing due to their unique optical properties, such as sharp emission bands and long luminescence lifetimes. mdpi.comresearchgate.net
One-Dimensional (1D) Nanocrystals: Exploring the synthesis of 1D nanostructures, such as nanowires or nanorods. Researchers have successfully encapsulated other lanthanide halides, like SmCl₃, within single-walled carbon nanotubes to form 1D crystals, demonstrating a pathway to creating such nanoscale materials. researchgate.net
Core-Shell Nanostructures: Fabricating core-shell nanoparticles with a this compound component. These structures can enhance luminescent properties by passivating surface defects or facilitate energy transfer processes, as seen in other lanthanide-based systems.
Quantum Dots and Perovskite Nanocrystals: Investigating the properties of this compound in the form of quantum dots or as a component in lead-free halide perovskite nanocrystals. rsc.orgnih.gov Lanthanide-based halide perovskites are an emerging class of materials with tunable optical properties for applications in lighting and displays. rsc.org
The unique magnetic and luminescent properties of thulium ions could be significantly enhanced or altered at the nanoscale, opening doors for applications in high-density data storage, quantum computing, and advanced optical devices.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science for this compound Applications
The most significant breakthroughs in this compound research will likely emerge from collaborations that span the traditional boundaries of scientific disciplines. The intrinsic properties of this compound make it a relevant material for chemists, physicists, and materials scientists alike.
Chemistry: Chemists can focus on the synthesis of novel this compound-based molecules and materials, including complex halides, metal-organic frameworks (MOFs), and nanostructures. researchgate.netresearchgate.net For example, the synthesis of complex lanthanoid halide oxidoarsenates demonstrates the creation of intricate structures with unique coordination environments. researchgate.net
Physics: Physicists can investigate the fundamental magnetic, electronic, and optical properties of these new materials. Thulium's complex energy level structure is of interest for laser applications and quantum information processing. mdpi.com Understanding phenomena like magnetic ordering, electron-phonon coupling, and energy transfer mechanisms in this compound systems is crucial for developing new technologies.
Materials Science: Materials scientists can work to integrate this compound into functional devices. This includes its use as a dopant in laser gain media, as a component in scintillators for radiation detection, or in phosphors for specialized lighting. samaterials.comamericanelements.com Research into thulium-doped materials for high-temperature superconductors also represents a key interdisciplinary challenge. stanfordmaterials.com
This synergistic approach, combining synthetic control (chemistry), fundamental understanding (physics), and functional implementation (materials science), will be essential to fully realize the potential of this compound in advanced applications ranging from medical technology to telecommunications.
Q & A
Q. What are the standard methods for synthesizing high-purity thulium(III) bromide (TmBr₃), and how can researchers ensure reproducibility?
Q. How do researchers address discrepancies in reported solubility data for TmBr₃ in polar solvents?
Methodological Answer: Discrepancies arise from variations in solvent purity, hygroscopicity of TmBr₃, and measurement techniques. To mitigate this, use anhydrous solvents (e.g., distilled dimethyl sulfoxide) in a glovebox (H₂O < 0.1 ppm). Solubility should be measured via gravimetric analysis after vacuum drying. Conflicting data may also stem from polymorphic forms; synchrotron XRD can differentiate between hydrated (TmBr₃·6H₂O) and anhydrous phases .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in TmBr₃’s magnetic and spectroscopic properties across studies?
Q. How can TmBr₃ be integrated into quantum simulation studies, and what challenges arise in lattice design?
Methodological Answer: TmBr₃’s 4f¹³ electronic configuration enables strong spin-orbit coupling, making it suitable for simulating frustrated magnetic systems. Challenges include:
- Lattice stabilization : Use optical lattices at 532 nm to trap Tm atoms, leveraging their low-field Feshbach resonances for tunable interactions.
- Decoherence mitigation : Apply dynamic decoupling pulses to suppress dipole-dipole interactions.
- Data validation : Compare Monte Carlo simulations with experimental magnetization curves to verify lattice coherence .
Q. What methodologies optimize TmBr₃’s use in environmental tracer studies, particularly in solute transport models?
Methodological Answer: TmBr₃’s low background concentration in natural waters makes it ideal for tracer studies. Key steps:
- Field injection : Use bromide (Br⁻) as a conservative tracer alongside Tm³⁺ to track adsorption/desorption kinetics.
- Detection limits : Employ ICP-MS with a detection limit of 0.1 ppb for Tm³⁺.
- Model calibration : Fit breakthrough curves using the advection-dispersion equation, adjusting for Tm³⁺-sediment binding constants derived from batch experiments .
Guidelines for Methodological Rigor
- Reproducibility : Document all synthesis and characterization parameters in supplementary materials, adhering to journal standards for experimental sections .
- Data Contradictions : Use multi-technique validation (e.g., XRD + EPR + SQUID) to resolve ambiguities .
- Ethical Compliance : Cite prior work rigorously and disclose funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
